molecular formula C15H18N2O2S2 B5849777 1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine

1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine

Cat. No.: B5849777
M. Wt: 322.5 g/mol
InChI Key: DAMZRPDZWFXEAF-UHFFFAOYSA-N
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Description

1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. This compound has been synthesized using different methods and has shown promising results in scientific research.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Thiazole derivatives have been found to possess diverse biological activities, suggesting potential for therapeutic applications .

Biochemical Analysis

Biochemical Properties

1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolism . Additionally, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the NF-κB pathway, which is crucial for inflammatory responses . It also affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and immune responses . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as PPARs, leading to the activation or inhibition of these receptors . This binding interaction can result in the modulation of gene expression, particularly genes involved in inflammation and metabolism . Additionally, the compound can inhibit the activity of certain enzymes, thereby affecting biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In vitro studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function include sustained modulation of gene expression and metabolic pathways, which can lead to changes in cellular behavior .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been identified, indicating the optimal dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various compounds . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . This distribution pattern influences the compound’s localization and biological activity within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization affects the compound’s ability to interact with target biomolecules and exert its biological effects .

Properties

IUPAC Name

2-methyl-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-12-16-15(11-20-12)13-5-7-14(8-6-13)21(18,19)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMZRPDZWFXEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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